

3-Chloro-2-methylbenzamide CAS 205178-79-6 characterization

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Compound of Interest

Compound Name: 3-Chloro-2-methylbenzamide

Cat. No.: B2607966

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An In-depth Technical Guide to the Characterization of **3-Chloro-2-methylbenzamide** (CAS 205178-79-6)

Authored by a Senior Application Scientist

Introduction: The Role of Rigorous Characterization in Drug Development

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with exacting standards of quality, safety, and efficacy. Pharmaceutical intermediates, such as **3-Chloro-2-methylbenzamide**, are the foundational building blocks in the synthesis of Active Pharmaceutical Ingredients (APIs).[1] While not APIs themselves, the purity, stability, and structural integrity of these intermediates are paramount; any impurities or inconsistencies can propagate through the synthetic pathway, potentially compromising the final drug product's safety and performance.[2]

This guide provides a comprehensive framework for the characterization of **3-Chloro-2-methylbenzamide**, a substituted benzamide that holds potential as a precursor in medicinal chemistry.[3][4] We will move beyond a simple listing of techniques, instead focusing on the underlying scientific rationale for each experimental choice. This document is designed for researchers, quality control analysts, and process chemists who require a robust, self-validating system for confirming the identity, purity, and stability of this critical intermediate.[5][6]

Synthesis and Physicochemical Profile

A logical and common synthetic route to **3-Chloro-2-methylbenzamide** proceeds from its corresponding carboxylic acid, 3-Chloro-2-methylbenzoic acid (CAS 7499-08-3).[7] The synthesis typically involves the activation of the carboxylic acid, for example, by conversion to an acyl chloride, followed by amination.

Proposed Synthetic Workflow



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Caption: Proposed synthesis and purification workflow for **3-Chloro-2-methylbenzamide**.

Physicochemical Data Summary

A foundational aspect of characterization is the confirmation of basic physical and chemical properties. These constants serve as the first-pass indicators of material identity and purity.

Property	Value	Source
CAS Number	205178-79-6	[8][9]
Molecular Formula	C ₈ H ₈ ClNO	[8][10]
Molecular Weight	169.61 g/mol	[8][10]
Appearance	White to off-white solid/powder	[9][11]
Melting Point	167°C	[8]
Purity (Typical)	>95%	[9]
Storage	Sealed in dry, room temperature conditions	[9][12]
IUPAC Name	3-chloro-2-methylbenzamide	[9]

Structural Elucidation: A Spectroscopic Triad

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. A combination of NMR, IR, and Mass Spectrometry is essential to create a comprehensive and self-validating structural profile.^[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.^[14] For this molecule, both ^1H and ^{13}C NMR are required.

Rationale for Experimental Choices:

- **Solvent:** Deuterated dimethyl sulfoxide (DMSO- d_6) is an excellent choice. Its polarity readily dissolves the benzamide, and importantly, it allows for the observation of the exchangeable amide protons ($-\text{NH}_2$), which would be lost in solvents like D_2O .
- **Internal Standard:** Tetramethylsilane (TMS) is the universal standard, defined as 0.0 ppm, for calibrating chemical shifts.^[15]

Step-by-Step Protocol: NMR Analysis

- **Sample Preparation:** Accurately weigh 10-15 mg of **3-Chloro-2-methylbenzamide** and dissolve it in approximately 0.7 mL of DMSO- d_6 in a clean, dry NMR tube.
- **Shimming:** Place the sample in the NMR spectrometer (a 400 MHz or higher field is recommended for better resolution) and perform automated or manual shimming to optimize magnetic field homogeneity.
- **^1H NMR Acquisition:** Acquire the proton spectrum using a standard pulse program. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon spectrum. As the ^{13}C nucleus has low natural abundance, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

- **Data Processing:** Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS. Integrate the ^1H NMR signals.

Expected Spectral Data:

^1H NMR (Predicted, DMSO- d_6 , 400 MHz)		
Chemical Shift (δ , ppm)	Multiplicity	Assignment & Rationale
~7.8 - 7.6	Multiplet	3H, Aromatic protons (H4, H5, H6). Their exact shifts and coupling are influenced by the electron-withdrawing effects of the chloro and amide groups.
~7.5 & ~7.3	Broad Singlets	2H, Amide ($-\text{CONH}_2$) protons. They appear as two separate signals due to restricted rotation around the C-N bond and are broadened by quadrupole effects and exchange.
~2.3	Singlet	3H, Methyl ($-\text{CH}_3$) protons. Appears as a sharp singlet as there are no adjacent protons to couple with.

¹³C NMR (Predicted, DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)	Assignment & Rationale
~168	C=O (Amide Carbonyl). Typically found in this downfield region.
~140 - 125	6C, Aromatic carbons (C1-C6). The specific shifts depend on the electronic environment created by the substituents. Carbons attached to electronegative atoms (Cl, N) will be shifted accordingly.
~18	-CH ₃ (Methyl Carbon). Found in the typical upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups within the molecule.

Step-by-Step Protocol: Attenuated Total Reflectance (ATR)-IR

- **Background Scan:** Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- **Sample Application:** Place a small amount of the solid **3-Chloro-2-methylbenzamide** powder directly onto the crystal.
- **Data Acquisition:** Apply pressure to ensure good contact and acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum.
- **Data Analysis:** Label the significant peaks in the spectrum (in cm⁻¹).

Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group & Rationale
3400 - 3100	N-H Stretch	Primary Amide (-NH ₂). Often appears as two distinct bands (symmetric and asymmetric stretching).
~3050	C-H Stretch (Aromatic)	Aromatic Ring. Characteristic C-H vibrations on the benzene ring.
~1660	C=O Stretch (Amide I)	Amide Carbonyl. A very strong and sharp absorption, characteristic of the amide functional group.
~1600, ~1475	C=C Stretch	Aromatic Ring. Skeletal vibrations of the benzene ring.
~800 - 700	C-Cl Stretch	Aryl Halide. The position can vary but is expected in this fingerprint region.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation information, which acts as a molecular fingerprint.

Rationale for Experimental Choices:

- **Ionization Method:** Electron Ionization (EI) is a robust technique for relatively small, thermally stable molecules and provides rich, reproducible fragmentation patterns.
- **Key Observation:** The presence of a chlorine atom is definitively confirmed by its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in two molecular ion peaks: (M)⁺ and (M+2)⁺, with a corresponding intensity ratio of 3:1.[\[16\]](#)[\[17\]](#)

Step-by-Step Protocol: GC-MS Analysis

- **Sample Preparation:** Prepare a dilute solution of the compound in a volatile solvent like ethyl acetate or methanol (~1 mg/mL).
- **Injection:** Inject a small volume (e.g., 1 μ L) into the Gas Chromatograph (GC) inlet.
- **Separation:** The compound will travel through the GC column (a standard non-polar column like a DB-5 is suitable) and elute as a single peak, confirming its purity under these conditions.
- **Ionization & Detection:** As the compound elutes from the GC, it enters the mass spectrometer, where it is ionized (EI at 70 eV). The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.
- **Data Analysis:** Analyze the resulting mass spectrum. Identify the molecular ion peaks and major fragment ions.

Expected Mass Spectrum Data:

m/z Value	Ion Identity	Rationale for Formation
169 / 171	$[M]^+ / [M+2]^+$	Molecular Ion Peak. The presence of both peaks in a ~3:1 ratio is definitive proof of one chlorine atom.
153 / 155	$[M - NH_2]^+$	Loss of the amino group (16 Da).
141 / 143	$[M - CO]^+$ or $[C_7H_6Cl]^+$	Potential loss of carbon monoxide or a more complex rearrangement.
126	$[M - CONH_2 - H]^+$	Loss of the entire primary amide group (44 Da) followed by loss of a hydrogen atom.
111	$[C_7H_5Cl]^+$	Benzoyl cation fragment containing chlorine.

Purity Assessment: The Chromatographic Standard

For any pharmaceutical intermediate, purity is not optional. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for quantifying purity and detecting trace-level impurities.^{[1][18]}

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale for Experimental Choices:

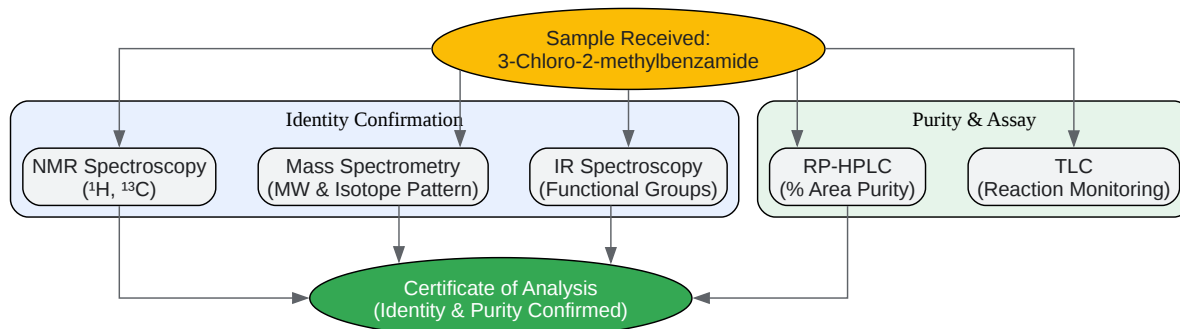
- **Stationary Phase:** A C18 column is the workhorse of RP-HPLC, offering excellent hydrophobic retention for aromatic compounds like this one.
- **Mobile Phase:** A mixture of a polar organic solvent (acetonitrile or methanol) and an aqueous buffer provides excellent resolving power. A gradient elution (where the organic solvent percentage increases over time) is often necessary to elute any late-arising, more non-polar impurities.

- Detector: A UV detector is ideal, as the benzene ring possesses a strong chromophore that absorbs UV light, typically around 220-254 nm.[19]

Step-by-Step Protocol: HPLC Purity Method

- Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both.
- Sample Preparation: Accurately prepare a sample solution of **3-Chloro-2-methylbenzamide** in the mobile phase or a compatible solvent (e.g., 50:50 Acetonitrile/Water) at a concentration of approximately 0.5 mg/mL.
- System Setup:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Flow Rate: 1.0 mL/min.
 - Detector Wavelength: 230 nm.
 - Column Temperature: 30°C.
 - Injection Volume: 10 µL.
- Gradient Elution: Run a linear gradient, for example: 0-20 min, 30% B to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 30% B and equilibrate.
- Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Analytical Characterization Workflow



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